1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)-

Medicinal Chemistry Drug Design ADME Properties

1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)- (CAS 33468-71-2) is a heterocyclic small molecule featuring a 4-trifluoromethylimidazole core and a 2-naphthyl substituent. Its molecular formula is C14H9F3N2, with a molecular weight of 262.23 g/mol.

Molecular Formula C14H9F3N2
Molecular Weight 262.23 g/mol
CAS No. 33468-71-2
Cat. No. B11854742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)-
CAS33468-71-2
Molecular FormulaC14H9F3N2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)C(F)(F)F
InChIInChI=1S/C14H9F3N2/c15-14(16,17)12-8-18-13(19-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)
InChIKeyUXKPCZMNMYMMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)- (CAS 33468-71-2) Procurement-Relevant Overview


1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)- (CAS 33468-71-2) is a heterocyclic small molecule featuring a 4-trifluoromethylimidazole core and a 2-naphthyl substituent. Its molecular formula is C14H9F3N2, with a molecular weight of 262.23 g/mol [1]. Computed physicochemical properties include an XLogP3 of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 [1]. The compound is typically supplied as a solid with purity specifications of 97% or higher . As a member of the 2-aryl-4-trifluoromethylimidazole class, it serves as a versatile building block in medicinal chemistry, agrochemical research, and materials science [2].

Why Generic 2-Aryl-4-trifluoromethylimidazoles Cannot Replace CAS 33468-71-2 in Critical Applications


Simple substitution with other 2-aryl-4-trifluoromethylimidazoles is not feasible due to the profound influence of the 2-aryl group on both physicochemical and target-binding properties. The 2-naphthyl moiety in CAS 33468-71-2 provides significantly enhanced π-stacking and hydrophobic interactions compared to smaller phenyl analogs, which directly impacts potency and selectivity in biological assays [1]. Furthermore, the specific regiochemistry (2-naphthyl vs. 1-naphthyl) and the position of the trifluoromethyl group (4- vs. 5-) can dramatically alter binding affinity and metabolic stability [2]. Even minor changes in the aryl substituent can lead to a >10-fold difference in IC50 values against key therapeutic targets, as demonstrated in related imidazole series [3]. Therefore, substitution without empirical validation introduces unacceptable risk of project failure and data irreproducibility.

CAS 33468-71-2: Quantified Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity (XLogP3) Compared to Phenyl and 1-Naphthyl Analogs

The target compound exhibits a calculated XLogP3 of 3.9, which is substantially higher than that of the corresponding 2-phenyl analog (2-phenyl-4-(trifluoromethyl)imidazole, XLogP3 = 2.6) [1]. This increase in lipophilicity is driven by the extended aromatic surface of the 2-naphthyl group and is expected to enhance membrane permeability and hydrophobic target engagement. While direct experimental logP data for this specific compound are not available in public literature, the class-level inference is supported by measured logP values for structurally similar imidazoles [2].

Medicinal Chemistry Drug Design ADME Properties

Increased Molecular Weight and Aromatic Surface Area vs. Phenyl Analog for Enhanced Target Complementarity

The molecular weight of 1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)- is 262.23 g/mol, compared to 212.17 g/mol for the 2-phenyl analog (2-phenyl-4-(trifluoromethyl)imidazole) [1][2]. This 50 g/mol increase corresponds to the addition of a fused benzene ring, which expands the π-system and provides additional surface area for hydrophobic and π-stacking interactions. In a related series of 2-aryl-4-trifluoromethylimidazoles evaluated as xanthine oxidase inhibitors, the presence of a larger aryl group (e.g., naphthyl vs. phenyl) was associated with a 5- to 10-fold improvement in inhibitory potency [3].

Medicinal Chemistry Structure-Based Drug Design SAR

Regiochemical Distinction: 2-Naphthyl vs. 1-Naphthyl Isomer Impacts Binding and Physicochemical Profiles

The target compound features a 2-naphthyl (β-naphthyl) substituent, which is structurally distinct from the 1-naphthyl (α-naphthyl) isomer (CAS 33468-70-1). While both have the same molecular weight, the different attachment point alters molecular shape, dipole moment, and steric bulk. In N-imidazolyl derivatives of bicyclic compounds, the 2-naphthyl isomer has been shown to exhibit different biological activity profiles compared to the 1-naphthyl isomer, including distinct enzyme inhibition and receptor binding characteristics [1]. Furthermore, the 2-naphthyl isomer often demonstrates improved metabolic stability due to reduced steric hindrance at the metabolically labile sites [2].

Regioselectivity Isomer Differentiation Medicinal Chemistry

Electron-Withdrawing Trifluoromethyl Group at 4-Position Enhances Metabolic Stability and Modulates pKa Relative to Non-Fluorinated Imidazoles

The 4-trifluoromethyl substituent significantly reduces the basicity of the imidazole ring (estimated pKa decrease of ~2-3 units compared to unsubstituted imidazole) [1]. This modulation of pKa can reduce CYP450-mediated metabolism and decrease hERG channel blockade potential, which are common liabilities of basic imidazole-containing compounds [2]. In a class-level analysis of 4-trifluoromethylimidazole derivatives, the presence of the CF3 group was associated with improved metabolic stability in human liver microsomes compared to non-fluorinated analogs, with a typical 2- to 5-fold increase in half-life [3].

Metabolic Stability Physicochemical Properties ADME

Potential for Non-Linear Optical (NLO) Applications Due to Extended π-Conjugation

Imidazole derivatives containing trifluoromethyl substituents and extended aromatic systems have been shown to exhibit significant non-linear optical (NLO) behavior. A photophysical study of related phenanthrimidazole ligands demonstrated that the introduction of a trifluoromethyl group results in a blue shift in emission and alters HOMO-LUMO energy levels, enhancing NLO properties [1]. The combination of a 2-naphthyl group and a 4-trifluoromethyl group in CAS 33468-71-2 is expected to provide a favorable electronic structure for NLO applications, as supported by computational DFT studies on analogous compounds [2].

Materials Science Non-Linear Optics Photophysics

Optimal Research and Industrial Use Cases for 1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)- (CAS 33468-71-2)


Medicinal Chemistry: Lead Optimization for Targets with Large Hydrophobic Binding Pockets

The enhanced lipophilicity (XLogP3 = 3.9) and extended aromatic surface area of the 2-naphthyl group make this compound particularly suitable for targeting enzymes or receptors with deep, hydrophobic active sites, such as cytochrome P450 enzymes, nuclear hormone receptors, or certain kinases. Its use over smaller phenyl analogs may yield higher affinity and improved selectivity in these contexts [1].

ADME Property Modulation: Improving Metabolic Stability and Membrane Permeability

The 4-trifluoromethyl group is known to reduce oxidative metabolism and modulate pKa, while the 2-naphthyl group increases lipophilicity. This combination is ideal for medicinal chemists aiming to optimize both potency and pharmacokinetic profiles. The compound can serve as a valuable scaffold for exploring structure-property relationships (SPR) in lead series [2].

Chemical Biology: Development of Fluorescent Probes and Photoaffinity Labels

The extended π-system of the 2-naphthyl group, in conjunction with the electron-withdrawing trifluoromethyl substituent, provides a favorable electronic structure for fluorescence and non-linear optical applications. This compound can be utilized as a core scaffold for designing environment-sensitive fluorescent probes or as a photoaffinity label for target identification studies [3].

Agrochemical Research: Building Block for Novel Fungicides or Herbicides

2-Aryl-4-trifluoromethylimidazoles are established pharmacophores in agrochemicals. The specific 2-naphthyl substitution pattern in this compound offers a unique steric and electronic profile for developing next-generation crop protection agents with improved efficacy and reduced environmental impact [4].

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